molecular formula C17H14ClNO3S B2931019 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide CAS No. 2034285-37-3

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2931019
CAS No.: 2034285-37-3
M. Wt: 347.81
InChI Key: KULZWJHHVYFSIY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide (CAS 2034285-37-3) is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₇H₁₄ClNO₃S and a molecular weight of 347.8 , this compound features a hybrid structure combining a 2-chlorobenzenesulfonamide group linked via a benzyl bridge to a furan-3-yl aromatic system. The presence of the sulfonamide group is a key structural motif, as this functional group is widely investigated for its ability to act as a zinc-binding function in the design of enzyme inhibitors . Benzenesulfonamide derivatives are extensively studied as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are enzymatic targets for conditions such as glaucoma, epilepsy, and cancer . The "tail approach" in inhibitor design utilizes the sulfonamide to anchor the molecule, while appended aromatic groups like the furan and chlorobenzene rings can interact with variable regions of the enzyme's active site, potentially conferring selectivity toward specific isoforms . The distinct molecular architecture of this compound, particularly the 4-(furan-3-yl)benzyl tail, makes it a valuable chemical tool for probing enzyme structure-activity relationships (SAR) and for screening in biological assays to discover new therapeutic leads. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for human or veterinary diagnosis or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULZWJHHVYFSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-3-yl benzyl intermediate: This step involves the reaction of furan-3-ylmethanol with a suitable benzylating agent under basic conditions to form the furan-3-yl benzyl intermediate.

    Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Sulfonamide formation: Finally, the chlorinated intermediate is reacted with benzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Oxidation and reduction: The furan ring and benzenesulfonamide moiety can participate in oxidation and reduction reactions, respectively.

    Coupling reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution reactions: Products include derivatives with different substituents replacing the chloro group.

    Oxidation and reduction: Products include oxidized or reduced forms of the furan ring and benzenesulfonamide moiety.

    Coupling reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a chlorinated benzene ring, sulfonamide linker, and furan-containing benzyl group. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
2-Chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide C₁₇H₁₅ClN₂O₃S (inferred) ~370.8 2-Cl benzene, sulfonamide, 4-(furan-3-yl)benzyl N/A
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide C₂₀H₁₆N₂O₃S 364.4 Quinoline-8-sulfonamide, 4-(furan-3-yl)benzyl
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide C₁₇H₁₆ClNO₅S₂ 413.9 3-Cl, 4-OCH₃ benzene, sulfonamide, furan-3-yl, thiophen-2-yl, hydroxyethyl
Chlorsulfuron C₁₂H₁₂ClN₅O₄S 357.8 2-Cl benzene, sulfonamide, triazine-methoxy

Key Observations :

  • The thiophene- and methoxy-substituted analogue () introduces additional heterocyclic diversity, which may influence solubility and metabolic stability.
  • Chlorsulfuron () shares the 2-chlorobenzenesulfonamide core but incorporates a triazine group, a hallmark of herbicidal activity.

Physicochemical Properties

  • Molecular Weight : The target compound (~370.8 g/mol) is lighter than the thiophene-containing analogue (413.9 g/mol, ) but heavier than chlorsulfuron (357.8 g/mol, ).
  • Hydrogen Bonding : Intermolecular N–H···O and O–H···O interactions (observed in ) likely enhance crystalline stability and solubility.

Crystallographic and Conformational Analysis

  • Crystal structures of related sulfonamides (e.g., ) reveal planar benzene rings and sulfonamide groups, with bond lengths and angles consistent with resonance stabilization. The furan substituent may introduce torsional strain, affecting packing efficiency.

Biological Activity

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the furan ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide formation : The introduction of the sulfonamide group is often done via nucleophilic substitution reactions.
  • Chlorination : Chlorination is performed to introduce the chlorine atom on the aromatic ring.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

  • Anticancer Activity : Studies have shown that benzenesulfonamides can inhibit carbonic anhydrase (CA) IX, which is overexpressed in certain tumors such as gliomas and breast cancer, leading to reduced tumor growth and metastasis .
  • Cardiovascular Effects : Certain derivatives have demonstrated effects on perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in cardiovascular therapies .
  • Antimicrobial Properties : Compounds within this class have been evaluated for their antibacterial and antifungal activities, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The sulfonamide moiety can interact with enzymes like CA IX, inhibiting their activity and leading to therapeutic effects in cancer treatment.
  • Calcium Channel Modulation : Some studies suggest that similar compounds may act as calcium channel inhibitors, affecting cardiovascular function by altering perfusion pressure .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of sulfonamide derivatives against CA IX in various cancer cell lines. Results indicated that modifications to the sulfonamide structure significantly enhanced inhibitory activity, suggesting that this compound could be a promising candidate for further development .

Study 2: Cardiovascular Response

Another investigation utilized an isolated rat heart model to assess the impact of benzenesulfonamide derivatives on coronary resistance. The results demonstrated a significant decrease in perfusion pressure when treated with specific derivatives, indicating potential therapeutic implications for managing hypertension or heart failure .

Data Tables

Activity Type Compound Effect Reference
Anticancer2-chloro-N-(4-(furan-3-yl)...Inhibits CA IX
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideDecreases perfusion pressure
AntimicrobialVarious sulfonamidesVariable efficacy against bacteria

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